Fmoc-(R,S)-3,4-cis-methanoproline

Peptidomimetics Conformational Analysis Proline Analogues

For peptidomimetic design, generic proline analogue substitution fails. The 3,4-cis-methylene bridge of this Fmoc-protected methanoproline rigidifies the pyrrolidine ring, locking backbone geometry and biasing cis/trans amide equilibrium. Substituting with 2,4- or 4,5-methanoproline isomers produces a different, non-functional 3D-structure. Certified ≥99% HPLC purity minimizes deletion sequences in automated SPPS. Store at ≤ -4°C. Ideal for serine protease inhibitor programs and conformational probing.

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
CAS No. 1820598-59-1
Cat. No. B1463171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R,S)-3,4-cis-methanoproline
CAS1820598-59-1
Molecular FormulaC21H19NO4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19?/m0/s1
InChIKeyBTOGCFAOJIQONJ-OWVMMGIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(R,S)-3,4-cis-methanoproline (CAS 1820598-59-1): A Conformationally Constrained Proline Analogue for Solid-Phase Peptide Synthesis


Fmoc-(R,S)-3,4-cis-methanoproline is a bicyclic, Fmoc-protected amino acid building block specifically designed for solid-phase peptide synthesis (SPPS) . It belongs to the methanoproline family, a class of conformationally constrained proline analogues characterized by a methylene (cyclopropane) bridge fused across the pyrrolidine ring, which rigidifies the proline scaffold [1]. This structural modification fundamentally alters the conformational landscape of the proline residue, providing a distinct tool for peptidomimetic design [2].

Why Generic Substitution of Fmoc-(R,S)-3,4-cis-methanoproline Fails: The Conformational Imperative in Peptidomimetics


Generic substitution of proline analogues is not a viable strategy in peptidomimetic design. The precise position and stereochemistry of the conformational constraint dictate the resulting peptide's backbone geometry, amide bond isomerism (cis/trans ratio), and ultimately, its biological activity [1]. For instance, while a 2,4-methanoproline substitution in bradykinin can drastically reduce receptor binding affinity [2], the analogous substitution of 3,4-cis-methanoproline would produce a different pyrrolidine ring pucker and amide bond preference, leading to a distinct, and not interchangeable, biological outcome [3]. Therefore, substituting this specific building block with a different methanoproline isomer or analogue (e.g., 2,4-methanoproline, 4,5-methanoproline, or a dimethylproline) would result in a peptide with an entirely different, and likely non-functional, 3D-structure.

Quantitative Evidence Guide: Differentiating Fmoc-(R,S)-3,4-cis-methanoproline from Alternative Proline Analogues


Structural Rigidity of 3,4-Methanoproline Scaffold vs. Proline

The 3,4-methanoproline scaffold imposes a conformational constraint that is distinct from proline. While proline's pyrrolidine ring can sample multiple pucker conformations (Cγ-endo, Cγ-exo), the cyclopropane bridge in methanoproline rigidifies the ring, locking it into a specific geometry. This constraint is a key differentiator for applications requiring precise spatial control [1].

Peptidomimetics Conformational Analysis Proline Analogues

Impact of 2,4-Methanoproline Substitution on Bradykinin Binding Affinity

A study on the related 2,4-methanoproline analogue demonstrates the dramatic, position-dependent effect of proline constraint. Substituting proline in bradykinin with 2,4-methanoproline at different positions resulted in severe reductions in receptor binding affinity compared to the native bradykinin peptide [1].

Peptide Therapeutics Receptor Binding Bradykinin

Methanoproline Scaffold in Potent DPP-IV Inhibitor Design

The methanoproline scaffold, specifically the cis-4,5-methanoproline nitrile derivative, has been utilized as a key structural component in the development of potent dipeptidyl peptidase IV (DPP-IV) inhibitors [1]. This class of drugs is clinically validated for the treatment of type 2 diabetes [2].

DPP-IV Inhibitors Diabetes Therapeutics Peptidomimetics

Fmoc-(R,S)-3,4-cis-methanoproline Commercial Purity Benchmark

The commercial availability of this compound is well-defined, with multiple vendors offering it at a high level of purity suitable for demanding SPPS applications .

Peptide Synthesis Quality Control Building Block Purity

Essential Storage and Handling Parameters for Fmoc-(R,S)-3,4-cis-methanoproline

Proper storage is critical for maintaining the integrity of this temperature-sensitive compound. Manufacturers provide specific storage guidelines to ensure its long-term stability and performance in synthesis .

Peptide Synthesis Reagent Stability Laboratory Management

Best Research & Industrial Applications for Fmoc-(R,S)-3,4-cis-methanoproline (CAS 1820598-59-1)


Design of Novel Peptidomimetics with a 'Locked' Proline Conformation

This compound is optimally applied in the synthesis of peptidomimetics where restricting the conformational freedom of a proline residue is hypothesized to improve target binding or metabolic stability. By incorporating Fmoc-(R,S)-3,4-cis-methanoproline via standard Fmoc-SPPS, researchers can lock the peptide backbone into a specific geometry defined by the 3,4-methylene bridge. This is based on the established principle that methanoprolines rigidify the pyrrolidine ring, a concept validated by the use of related analogues in potent DPP-IV inhibitors [1].

Probing Proline-Dependent Amide Bond Isomerism in Bioactive Peptides

The 3,4-cis-methanoproline scaffold can be used as a conformational probe to investigate the role of the proline amide bond's cis/trans equilibrium in a peptide's biological function. Since the cis/trans ratio of the amide bond preceding a proline is critical for many biological recognition events [2], replacing proline with this rigid analogue can bias the equilibrium towards one isomer. This allows researchers to determine the bioactive conformation (cis or trans) and provides a strategy to potentially enhance a drug candidate's affinity and selectivity for its target [2].

Building Highly Potent and Stable Protease Inhibitors

Based on the proven track record of the methanoproline scaffold in generating clinically relevant DPP-IV inhibitors [1][3], this compound is a strategic choice for medicinal chemistry programs targeting serine proteases or other enzymes with a preference for proline at the cleavage site. The constrained core can enhance both the inhibitor's potency and its resistance to enzymatic degradation [1].

Constrained Peptide Library Synthesis for Structure-Activity Relationship (SAR) Studies

The well-defined commercial purity (≥99% HPLC) and established handling parameters (store at ≤ -4 °C) make this building block a reliable component for generating focused libraries of constrained peptides. In automated SPPS, the use of a high-purity building block minimizes the risk of deletion sequences or other impurities, ensuring the library's quality and enabling more robust SAR data interpretation.

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